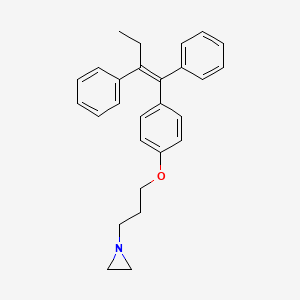

Homotamoxifen aziridine

説明

Contextualization of Aziridine (B145994) Chemistry in Contemporary Academic Research

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are of considerable interest in modern chemical research. nih.govwikipedia.org Their high ring strain makes them reactive intermediates and valuable building blocks for the synthesis of more complex nitrogen-containing molecules. nih.govrsc.orgmdpi.com This reactivity is harnessed in various chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements, to create diverse molecular architectures. rsc.orgmdpi.com In recent years, there has been a focus on developing new, more sustainable methods for synthesizing and utilizing aziridines. rsc.orgnih.gov The unique properties of aziridines have led to their application in medicinal chemistry and the development of bioactive compounds. rsc.orgmdpi.comresearchgate.net

Strategic Importance of Reactive Electrophiles in Biological Systems Probing

Reactive electrophiles are molecules that can accept a pair of electrons to form a covalent bond with a nucleophile. researchgate.net In biological systems, many important molecules, such as proteins and nucleic acids, contain nucleophilic sites. researchgate.netresearchgate.net This inherent reactivity makes electrophiles powerful tools for probing biological processes. nih.govnih.gov By designing electrophiles that can selectively react with specific biological targets, researchers can identify and study the function of these targets in their native environment. nih.govrsc.org This approach, often referred to as activity-based protein profiling or chemical proteomics, has become a cornerstone of modern chemical biology. biorxiv.org Covalent inhibitors, a class of drugs that form a permanent bond with their target, are a prime example of the therapeutic application of reactive electrophiles. oup.commdpi.com The ability of reactive electrophiles to form stable covalent adducts allows for the visualization, isolation, and identification of their binding partners, providing invaluable insights into cellular signaling pathways and disease mechanisms. researchgate.netnih.govnih.gov

Rationale for Investigating Homotamoxifen Aziridine as a Molecular Tool

This compound combines the structural features of tamoxifen (B1202), a selective estrogen receptor modulator, with a reactive aziridine moiety. vulcanchem.comnih.gov This unique combination makes it a valuable tool for several reasons. The tamoxifen-like scaffold provides a potential affinity for estrogen receptors, allowing for targeted investigations into their function and dynamics. vulcanchem.comnih.gov The reactive aziridine ring can act as an alkylating agent, forming covalent bonds with nucleophilic residues in its binding pocket. vulcanchem.com This covalent labeling capability allows for the irreversible inactivation of the receptor, which can be used to study receptor turnover and the long-term consequences of receptor blockade. nih.gov Furthermore, the covalent nature of the interaction facilitates the identification and characterization of the binding site within the estrogen receptor. vulcanchem.comnih.gov

Overview of Research Trajectories for Aziridine-Containing Compounds in Mechanistic Studies

Aziridine-containing compounds are increasingly being utilized in mechanistic studies across various biological contexts. nih.govacs.orgnih.gov Their ability to act as covalent modifiers has made them instrumental in the development of irreversible inhibitors for a range of enzymes, including glycosidases and proteases. oup.commdpi.comacs.org By covalently modifying active site residues, these compounds provide a powerful means to study enzyme function and validate their roles as therapeutic targets. oup.comrsc.org

Recent research has expanded the utility of aziridines to the broader field of chemical proteomics. nih.govchemrxiv.org Libraries of aziridine-based fragments are being used to screen for novel protein targets, including those that have been traditionally difficult to drug. nih.govchemrxiv.org For instance, N-aryl aziridines have been developed as probes to target acidic residues like aspartate and glutamate, which are prevalent in many protein classes. nih.govchemrxiv.org The development of photo-activatable aziridine probes further enhances their utility, allowing for precise spatial and temporal control over covalent labeling in living cells. nih.govnih.gov These approaches are not only identifying new drug targets but are also providing detailed insights into the complex networks of protein interactions that govern cellular processes. nih.govchemrxiv.org The stereochemistry of the aziridine ring can also be modulated, offering a way to develop highly specific and potent probes and inhibitors. biorxiv.org

Structure

3D Structure

特性

CAS番号 |

79642-43-6 |

|---|---|

分子式 |

C27H29NO |

分子量 |

383.5 g/mol |

IUPAC名 |

1-[3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]propyl]aziridine |

InChI |

InChI=1S/C27H29NO/c1-2-26(22-10-5-3-6-11-22)27(23-12-7-4-8-13-23)24-14-16-25(17-15-24)29-21-9-18-28-19-20-28/h3-8,10-17H,2,9,18-21H2,1H3/b27-26- |

InChIキー |

BPYLOCJBOMJRDS-RQZHXJHFSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CC3)C4=CC=CC=C4 |

異性体SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCN3CC3)/C4=CC=CC=C4 |

正規SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CC3)C4=CC=CC=C4 |

同義語 |

homotamoxifen aziridine |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Homotamoxifen Aziridine Frameworks

Evolution of Aziridine (B145994) Ring Formation Strategies

The methods for constructing the aziridine ring have evolved considerably over the decades. baranlab.org Early strategies often involved multi-step sequences with limited substrate scope, while modern approaches leverage catalysis to achieve direct and selective aziridination of simple precursors. researchgate.net A pivotal concept in this evolution is the distinction between "activated" and "non-activated" aziridines. mdpi.com Activated aziridines feature an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen atom, which facilitates some synthetic transformations but often requires harsh conditions for removal, posing a significant drawback. mdpi.comrice.edu In contrast, the direct synthesis of non-activated (N-H or N-alkyl) aziridines is a more atom-economical and desirable process. rice.edu

Historically, the synthesis of aziridines relied heavily on intramolecular cyclization reactions. One of the earliest and most notable examples is the Wenker synthesis, first reported in 1935, which involves the acid-catalyzed dehydration of β-amino alcohols to form an amino alcohol sulfate (B86663) ester, followed by cyclization under basic conditions. baranlab.org

Another classical approach is the Gabriel-Cromwell reaction, which involves the reaction of α-bromo N-phthalimido compounds with a base. While effective for certain substrates, these methods are often limited by the requirement for pre-functionalized starting materials and can lack stereocontrol.

The initial synthesis of tamoxifen (B1202) and homotamoxifen aziridines in the early 1980s was driven by their potential as irreversible affinity labels for the estrogen receptor. nih.gov These early syntheses would have relied on the established methods of the time, which were often less efficient than modern catalytic alternatives. A major limitation of these historical methods was the frequent need to install and later remove activating groups on the aziridine nitrogen, which involved additional synthetic steps and often required harsh deprotection conditions that could compromise the integrity of complex molecules. rice.edu

The advent of catalytic methods revolutionized aziridine synthesis, enabling more direct and efficient routes from simple, unfunctionalized starting materials like alkenes and imines. researchgate.netresearchgate.net These modern strategies offer significant advantages in terms of yield, selectivity, and functional group tolerance.

A highly practical and widely used modern approach is the direct aziridination of alkenes through the transfer of a nitrene species, a reactive nitrogen intermediate. researchgate.net This transformation is typically mediated by a transition metal catalyst that forms a metal-nitrenoid intermediate, which then reacts with the alkene. A variety of metals have been successfully employed for this purpose.

Rhodium (Rh): Rhodium catalysts are particularly effective for the direct aziridination of unactivated olefins. rice.edu The work of Du Bois and others has shown that rhodium-based systems can utilize sulfamate-based nitrene precursors to aziridinate a wide range of alkenes, including complex molecules, with excellent chemoselectivity. princeton.edunih.gov Chiral rhodium catalysts have also been developed for highly enantioselective aziridinations of unactivated terminal alkenes. researchgate.net

Copper (Cu): Copper-catalyzed aziridinations, pioneered by researchers like Evans and Jacobsen, represent some of the earliest successful examples of catalytic nitrene transfer. nih.gov These systems often use imidoiodinanes as the nitrogen source. nih.gov However, a significant drawback of many copper-based systems is their limited substrate scope, which is often restricted to styrenes and other activated olefins. nih.gov

Other Metals: Beyond rhodium and copper, other transition metals have been explored for catalytic aziridination. Silver (Ag), Ruthenium (Ru), and Cobalt (Co) complexes have all been shown to catalyze nitrene transfer reactions, each with its own unique reactivity profile and substrate scope, further expanding the toolkit for aziridine synthesis. nih.gov

Table 1: Comparison of Transition Metals in Catalytic Aziridination

| Metal Catalyst | Common Nitrene Precursor | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Rhodium (Rh) | Sulfonyl azides, Sulfamates | Unactivated and functionalized olefins | High efficiency and functional group tolerance. rice.eduresearchgate.net |

| Copper (Cu) | Phenyliodinanes (e.g., PhI=NTs) | Styrenes, conjugated olefins | Pioneering method, but often has a narrow substrate scope. nih.gov |

| Ruthenium (Ru) | Sulfonyl azides | Styrenes, terminal alkyl olefins | Can achieve very high enantioselectivity with salen ligands. nih.gov |

| Silver (Ag) | Carbamates | Homoallylic carbamates (intramolecular) | Effective for chemo- and enantioselective intramolecular reactions. nih.gov |

For the synthesis of complex derivatives like homotamoxifen aziridine, careful optimization of reaction conditions, including the catalyst system and concentration, is critical to achieving high yields and regioselectivity. vulcanchem.com Model reactions have shown that specific catalyst ratios can achieve yields up to 86% with regioselectivity as high as 96:4. vulcanchem.com

In parallel with the development of metal-based catalysts, organocatalytic and metal-free methods have emerged as powerful alternatives. These approaches avoid the use of potentially toxic and expensive heavy metals and offer complementary reactivity.

One notable strategy involves the use of a chiral Brønsted acid, such as a phosphoric acid derivative, to catalyze the reaction between an imine and a diazo compound. organic-chemistry.org This method can produce aziridines with excellent yields and high diastereo- and enantioselectivity under mild, room-temperature conditions. organic-chemistry.org Another approach is the imino Corey-Chaykovsky reaction, where a chiral sulfide (B99878) acts as an organocatalyst to mediate the reaction between an imine and a sulfonium (B1226848) ylide, generated from a benzyl (B1604629) bromide, to form diaryl aziridines with outstanding enantioselectivity (95-98% ee). rsc.org

The biological activity of complex molecules is often dependent on their specific three-dimensional structure. Therefore, the ability to control the stereochemistry during the synthesis of chiral aziridines is of paramount importance. These optically active aziridines are valuable building blocks for the synthesis of a wide range of enantioenriched amines, amino alcohols, and other nitrogenous compounds. researchgate.netsigmaaldrich.com

Asymmetric catalysis is the most powerful tool for constructing chiral aziridines with high levels of stereocontrol. This is typically achieved by using a chiral catalyst, which can be either a metal complex coordinated to a chiral ligand or a chiral organocatalyst. The catalyst creates a chiral environment around the reactants, directing the formation of one enantiomer or diastereomer over the other.

A variety of sophisticated catalyst systems have been developed for this purpose:

Chiral Ligands for Metal Catalysts: The combination of a transition metal with a carefully designed chiral ligand is a cornerstone of asymmetric aziridination. Early successes used copper catalysts with bis(oxazoline) (BOX) ligands. nih.gov More recently, vaulted biaryl ligands such as VANOL and VAPOL, developed by the Wulff group, have proven to be exceptionally effective. sigmaaldrich.com In many cases, these vaulted ligands provide higher yields and enantiomeric excesses than the more traditional BINOL-based ligands. sigmaaldrich.com

Chiral Rhodium Catalysts: Planar chiral rhodium indenyl catalysts have been introduced to facilitate the enantioselective aziridination of challenging unactivated alkenes, providing access to valuable chiral aziridines with excellent yields and enantioselectivities (up to 93% ee). researchgate.net

Asymmetric Organocatalysis: As mentioned previously, chiral phosphoric acids have been successfully employed as organocatalysts for the highly enantioselective aziridination of N-Boc- and N-Cbz-imines with diazoacetamides. organic-chemistry.org

Table 2: Examples of Asymmetric Catalytic Systems for Aziridination

| Catalyst System | Ligand/Catalyst Type | Substrate Type | Reported Yield | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ag-catalyzed | Chiral Ligand | Homoallylic Carbamates | Good | Up to 92% nih.gov |

| Ru-catalyzed | Salen Ligands | Styrenes, Terminal Olefins | --- | Up to 99% nih.gov |

| Borate-catalyzed | VANOL/VAPOL Ligands | Benzhydryl Imines | High | High sigmaaldrich.com |

| Rh-catalyzed | Chiral Indenyl Ligand | Unactivated Alkenes | Up to 99% | Up to 93% researchgate.net |

| Organocatalyzed | Chiral Phosphoric Acid | N-Boc/N-Cbz Imines | Excellent | Excellent organic-chemistry.org |

Enantioselective and Diastereoselective Aziridine Synthesis

Chiral Auxiliary and Substrate-Controlled Stereoselection

Achieving stereocontrol in the formation of the aziridine ring is critical, and this can be accomplished through either the influence of a chiral auxiliary or the inherent chirality of the substrate itself.

Chiral Auxiliary Control : This approach involves the temporary incorporation of a chiral molecule—the auxiliary—to direct the stereochemical course of the aziridination reaction. The auxiliary is subsequently removed, having imparted its chiral information to the product. For instance, N- and O-enones derived from camphor-based chiral auxiliaries have been used in aziridination reactions with N-aminophthalimide, achieving high diastereoselectivities (up to 98% de). researchgate.net The choice of the auxiliary is crucial; for example, L-menthopyrazole has been shown to be an effective chiral auxiliary in the diastereoselective aziridination of electron-deficient olefins when paired with a cinchonidine-derived chiral ammonium (B1175870) salt as a catalyst, resulting in excellent diastereoselectivity. researchgate.net The matching of the chiral auxiliary with the chiral catalyst can be key to achieving high stereoselectivity. researchgate.net After the aziridination, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched aziridine. researchgate.netresearchgate.net

Substrate-Controlled Stereoselection : In this strategy, a pre-existing stereocenter within the substrate molecule dictates the stereochemical outcome of the aziridination. The directing group, often a hydroxyl group, can coordinate to the catalyst and position the incoming nitrogen source to attack the double bond from a specific face. This has been effectively demonstrated in the enantioselective aziridination of alkenyl alcohols, where a chiral cation associated with an achiral rhodium(II,II) tetracarboxylate dimer creates a chiral pocket for the reaction. nih.govacs.org This substrate-directed approach can also control site-selectivity in molecules with multiple double bonds, favoring aziridination at the alkene proximal to the directing alcohol group. nih.govacs.org The stereochemistry of the reaction can be highly dependent on the interplay between the substrate's existing chirality and the reagents used. acs.org

| Stereocontrol Method | Principle | Key Features | Representative Example |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide the reaction stereochemistry. | Auxiliary is later removed; High diastereoselectivity can be achieved. researchgate.net | Aziridination of enones derived from camphor-based auxiliaries. researchgate.net |

| Substrate Control | A stereocenter already present in the starting material directs the formation of the new stereocenter. | Utilizes existing chirality; Can control both stereoselectivity and regioselectivity. nih.govacs.org | Hydroxyl-directed aziridination of alkenyl alcohols. nih.govacs.org |

Photochemical and Electrochemical Methods for Aziridine Formation

Modern synthetic chemistry has seen the rise of photochemical and electrochemical methods, which offer green and efficient alternatives to traditional chemical-oxidant-based approaches for aziridine synthesis.

Photochemical Methods : These methods utilize light to generate reactive nitrogen species that can then react with alkenes to form aziridines. Visible-light-driven aziridination can be achieved without the need for transition-metal catalysts or external oxidants. rsc.org For example, the photolysis of chloramine-T under visible light can generate a nitrogen radical anion, which then undergoes radical coupling and intramolecular cyclization to form the aziridine. rsc.org Another approach involves the use of a visible light-activated transition metal photosensitizer to generate triplet nitrenes from azidoformates, which selectively undergo aziridination with alkenes. nih.gov More recently, azoxy-triazenes have been reported as nitrogen atom sources that, under visible light excitation, can form a singlet nitrene capable of stereospecific aziridination of alkenes without the need for external oxidants or catalysts. nih.govchemrxiv.org

Electrochemical Methods : Electrochemical synthesis provides a powerful tool for forming aziridines by activating either the amine or the alkene. oup.com Unactivated alkenes can be electrochemically transformed into a metastable dicationic intermediate, which then reacts with primary amines in the presence of a base to form N-alkyl aziridines. nih.govresearchgate.net This method is advantageous as it decouples the oxidative alkene activation from the aziridination step, allowing for the use of a wide range of commercially available and oxidatively sensitive amines. nih.gov Another electrochemical approach involves the direct reaction of tetrasubstituted alkenes with ammonia, a challenging transformation by other means, to yield unprotected tetrasubstituted aziridines. chinesechemsoc.org Flow electrochemistry has also been employed for the aziridination of unactivated alkenes, offering a scalable and practical method that avoids transition-metal catalysts and extra oxidants. oup.com

Convergent and Divergent Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound is crucial for studying structure-activity relationships. Convergent and divergent strategies, particularly those employing modular designs, are highly effective for this purpose.

Modular Synthesis Design for Structural Elucidation Studies

A modular or convergent synthesis approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This is contrasted with a linear synthesis where the molecule is built step-by-step on a single starting material.

For complex molecules like tamoxifen and its analogues, convergent strategies are highly beneficial. researchgate.netcaltech.edu For example, a modular synthesis of P,N-ligands has been reported where subtle changes in the ligand backbone significantly influence the properties of the final metal complexes, a principle applicable to the design of homotamoxifen analogues. beilstein-journals.org This modularity allows for the rapid generation of a library of compounds by combining different pre-synthesized building blocks, which is invaluable for structural elucidation and optimizing biological activity. caltech.eduoup.com Such an approach can facilitate the rational design of natural product-inspired scaffolds. oup.com

Strategies for Incorporating Complex Molecular Architectures

The incorporation of complex molecular features into the this compound scaffold can be achieved through several strategies. One powerful method is the McMurry coupling reaction, which has been used as a key step in preparing a variety of tamoxifen analogues with diverse structural features. nih.govnih.govmdpi.com This reaction allows for the coupling of two different ketone components to form the central tetrasubstituted alkene core of the tamoxifen scaffold. mdpi.com

Furthermore, late-stage functionalization allows for the modification of an already assembled molecular scaffold, enabling the introduction of complex functionalities at a late point in the synthesis. While specific examples for this compound are not detailed, the principles of late-stage C-H functionalization are well-established for complex molecules and could be applied here. scilit.com

Methodologies for Isotopic Labeling in Probe Synthesis

Isotopic labeling is essential for creating probes to study the biological mechanisms of action. For tamoxifen and its derivatives, various isotopic labeling methods have been developed.

Tritium ([³H]) Labeling : [³H]Tamoxifen aziridine has been used for the efficient and highly selective covalent labeling of the estrogen receptor. nih.gov This indicates that the aziridine moiety acts as a reactive group that can form a covalent bond with the target protein, making it a valuable tool for receptor studies.

Deuterium (B1214612) (²H or D) Labeling : Deuterium-labeled tamoxifen analogues, such as Tamoxifen-d3 and (E)-3-Hydroxy Tamoxifen-d5, are used as internal standards in mass spectrometry-based quantitative analysis. medchemexpress.com The deuterium atoms provide a distinct mass shift without significantly altering the compound's chemical properties, which is ideal for analytical applications.

Technetium-99m (⁹⁹ᵐTc) Labeling : Tamoxifen has been radiolabeled with ⁹⁹ᵐTc to create a diagnostic imaging agent for estrogen receptor-expressing breast cancers. researchgate.netnih.gov The labeling is typically achieved by forming a complex between the tamoxifen molecule and a ⁹⁹ᵐTc-tricarbonyl core. nih.gov

Purification and Analytical Characterization Techniques for Research-Grade Purity (General Principles)

Ensuring the high purity of synthetic compounds like this compound is critical for reliable biological and chemical studies. A combination of purification and analytical techniques is employed to achieve and verify research-grade purity.

Purification :

Flash Column Chromatography : This is a standard and widely used technique for purifying organic compounds. The crude reaction mixture is passed through a column of silica (B1680970) gel, and different components are separated based on their polarity. mdpi.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is often used. This technique offers higher resolution than standard column chromatography and is particularly useful for separating closely related isomers or impurities. nih.gov Reversed-phase HPLC is a common mode used for the purification of tamoxifen-like molecules. nih.gov

Analytical Characterization :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for structural elucidation. They provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. 2D-NMR techniques, such as NOESY, are particularly important for determining the E/Z isomeric configuration of the central double bond in tamoxifen analogues. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H). frontiersin.org

Melting Point : The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range typically suggests a pure compound. frontiersin.org

| Technique | Purpose | Application Example |

| Flash Chromatography | Primary purification of reaction mixtures. | Isolation of tamoxifen analogues from synthetic intermediates. mdpi.com |

| HPLC | High-resolution purification and separation of isomers. | Purification of tamoxifen-polymer conjugates. nih.gov |

| NMR Spectroscopy | Detailed structural and stereochemical elucidation. | Determination of E/Z isomerism in tamoxifen analogues using 2D-NOESY. nih.gov |

| Mass Spectrometry | Molecular weight determination and structural confirmation. | Analysis of deuterated tamoxifen standards. |

| IR Spectroscopy | Functional group identification. | Confirming the presence of carbonyl and hydroxyl groups in novel analogues. frontiersin.org |

Mechanistic Elucidation of Aziridine Reactivity in Biomolecular Environments

Principles of Aziridine (B145994) Ring Strain and Electrophilicity

The chemical reactivity of the aziridine ring, the core functional group of Homotamoxifen aziridine, is fundamentally driven by its inherent ring strain and the electrophilic nature of its carbon atoms. This three-membered heterocycle, containing two carbon atoms and one nitrogen atom, possesses bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. wikipedia.org This deviation results in substantial angle strain, which is a primary contributor to the high reactivity of aziridines. researchgate.netnih.gov The molecule seeks to alleviate this strain through ring-opening reactions. researchgate.netmdpi.com

Furthermore, the nitrogen atom in the aziridine ring is less basic than in acyclic amines, a property attributed to the increased 's' character of its free electron pair. wikipedia.org The reactivity of the aziridine ring can be significantly enhanced by the attachment of electron-withdrawing groups to the nitrogen atom, which increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. researchgate.netic.ac.uk Conversely, non-activated aziridines, which bear electron-donating groups on the nitrogen, are comparatively inert and require activation to an aziridinium (B1262131) ion to undergo ring-opening. nih.govresearchgate.net

The activation of the aziridine ring for nucleophilic attack is a critical step that precedes its ring-opening. The driving force for this process is the relief of the inherent ring strain, which is estimated to be around 109 kJ/mol. core.ac.uk Activation is typically achieved by enhancing the electrophilicity of the aziridine carbons. This can be accomplished in several ways:

Protonation or Lewis Acid Coordination: In acidic conditions, the nitrogen atom of the aziridine ring can be protonated, or it can coordinate with a Lewis acid. researchgate.net This process leads to the formation of a highly reactive aziridinium ion intermediate. The formation of this ion increases the ring strain by an additional 47 kJ/mol, rendering the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. mdpi.comwikipedia.org

N-Acylation or N-Sulfonylation: Attaching a strong electron-withdrawing group, such as an acyl or sulfonyl group, to the nitrogen atom deactivates the nitrogen's lone pair, thereby increasing the partial positive charge on the ring carbons. These "activated aziridines" are sufficiently reactive to be opened by a wide range of nucleophiles without the need for prior protonation. researchgate.netmdpi.com

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and reactivity of aziridines. researchgate.net These models help predict the regioselectivity of the ring-opening reaction, which is influenced by the electronic and steric properties of the substituents on the ring. researchgate.net

The regioselectivity of the nucleophilic attack on an unsymmetrically substituted aziridine ring is a crucial aspect of its chemistry and is governed by a combination of electronic effects, steric hindrance, the nature of the nucleophile, and the reaction conditions. frontiersin.orgnih.gov

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aziridine ring can direct the incoming nucleophile. In activated aziridines, the attack generally occurs at the less substituted carbon, following an Sₙ2-like mechanism.

Steric Hindrance: Nucleophiles will preferentially attack the least sterically hindered carbon atom of the aziridine ring. This factor is particularly dominant in reactions following an Sₙ2 pathway. researchgate.net

Nature of the Activating Group and Nucleophile: The type of electrophile used to activate the aziridine and the identity of the nucleophile can determine the reaction pathway. mdpi.com For instance, some nucleophiles might favor a kinetic product, while others lead to the thermodynamically more stable product. mdpi.com

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate and regioselectivity of the ring-opening reaction. mdpi.com

The interplay of these factors allows for a degree of control over the outcome of the reaction, enabling the synthesis of specific regioisomers. frontiersin.orgnih.gov

Investigation of Aziridinium Ion Formation and Reactivity

The formation of an aziridinium ion is a key mechanistic step in the activation of non-activated aziridines like this compound. nih.gov This positively charged, three-membered ring intermediate is significantly more reactive than its neutral precursor. wikipedia.org

In aqueous environments, such as those found in biological systems, the primary mechanism for the generation of the reactive aziridinium ion from a non-activated aziridine is protonation. nih.gov The nitrogen atom of the aziridine ring, acting as a base, can accept a proton from water or other acidic species to form the corresponding conjugate acid, the aziridinium ion.

Explicit solvent molecular dynamics simulations have shown that the surrounding water molecules play a crucial role in this activation process. nih.gov The degree of coordination and the orientation of water molecules near the aziridine ring can significantly influence the energetics of ion formation. nih.gov The process involves solvent reorganization and ionization, leading to the formation of the highly strained and reactive cyclic ion. nih.gov

Once formed, the aziridinium ion is subject to nucleophilic attack, which can proceed through different pathways, often categorized as kinetically or thermodynamically controlled. researchgate.netmdpi.com

Kinetic Control: The kinetic pathway leads to the formation of the product that is formed fastest, typically resulting from the nucleophilic attack at the sterically least hindered carbon of the aziridinium ring. mdpi.com

Thermodynamic Control: The thermodynamic pathway yields the most stable product. This often involves attack at the more substituted carbon, which can better stabilize a partial positive charge in the transition state. mdpi.com

The balance between these two pathways is delicate and can be influenced by the specific nucleophile, the solvent, and the temperature. mdpi.com For example, with a 2-substituted aziridinium ion, certain nucleophiles like hydride exclusively yield the kinetic product, while others, such as bromide and iodide, can lead to the thermodynamic product. mdpi.com The stability of the aziridinium ion itself is also a factor; unstable ions may decompose, for instance, through dimerization. mdma.ch

| Parameter | Description | Typical Values/Observations |

| Ring Strain Increase upon Protonation | Additional strain energy gained when an aziridine is converted to an aziridinium ion. | ~47 kJ/mol mdpi.comwikipedia.org |

| Activation Free Energy (Mechlorethamine) | The energy barrier for the formation of the aziridinium ion from a nitrogen mustard precursor. | Calculated: 20.4 kcal/mol; Experimental: 22.5 kcal/mol nih.gov |

| Reaction Control | The dominant pathway for product formation. | Can be kinetic (fastest forming) or thermodynamic (most stable) depending on nucleophile and conditions. mdpi.com |

Mechanisms of Covalent Adduction with Biological Macromolecules

The high reactivity of the aziridinium ion derived from this compound enables it to act as an alkylating agent, forming stable covalent bonds with nucleophilic residues on biological macromolecules such as proteins and nucleic acids. This covalent adduction is the basis for its activity as an irreversible inhibitor. nih.gov

The aziridine moiety is a strained electrophile that undergoes nucleophilic ring-opening. nih.gov In the context of drug design, aziridines have been developed as covalent inhibitors targeting various proteins. nih.gov For instance, N-aryl aziridines have been shown to be effective, chemoselective scaffolds for the covalent targeting of carboxylate residues (aspartate and glutamate) in proteins. chemrxiv.org The small and hydrophobic nature of the aziridine warhead allows it to access even buried binding sites that may be inaccessible to larger reactive groups. nih.gov

The mechanism of covalent adduction involves the nucleophilic attack by a side chain of an amino acid residue (e.g., the carboxylate of aspartate or glutamate, the thiol of cysteine, or the imidazole (B134444) of histidine) on one of the electrophilic carbon atoms of the protonated aziridinium ring of this compound. This attack results in the opening of the three-membered ring and the formation of a stable, covalent bond between the drug and the macromolecule. This irreversible binding can lead to a prolonged duration of action and enhanced potency. nih.gov

Chemical Pathways of Alkylation and Covalent Binding

The alkylating activity of this compound is initiated by the protonation of the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons. This protonation can be facilitated by acidic residues within a protein's local microenvironment. Following protonation, the strained ring becomes highly susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond between the inhibitor and the biomolecule.

The primary mechanism involves the direct nucleophilic attack by an electron-rich functional group on one of the aziridine ring carbons. This results in the formation of a covalent adduct, effectively and often irreversibly tethering the this compound molecule to its biological target. This process of alkylation is a key feature of its mechanism of action, leading to the inactivation of target proteins.

Another potential pathway involves the formation of a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile and can react readily with available nucleophiles in its vicinity. The formation of the aziridinium ion is often the rate-limiting step in the alkylation reaction.

Identification of Preferred Nucleophilic Residues (e.g., Cysteine, Lysine)

The covalent modification by this compound is not random; it exhibits a preference for certain nucleophilic amino acid residues within a protein's structure. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their accessibility within the three-dimensional protein fold.

Cysteine: The thiol group of cysteine is a particularly strong nucleophile and a common target for electrophilic compounds like aziridines. rsc.orgnih.govnih.gov The reaction between the aziridine ring and a cysteine residue results in the formation of a stable thioether linkage. The high reactivity of cysteine residues is often exploited in the design of targeted covalent inhibitors.

Lysine (B10760008): The ε-amino group of lysine is another primary target for alkylation by aziridines. nih.govrsc.orgnih.gov While generally less nucleophilic than the thiol group of cysteine, the amino group of lysine can readily participate in nucleophilic attack, especially if its pKa is lowered by the local protein environment. This reaction forms a stable secondary amine linkage.

Other nucleophilic residues, such as the carboxylate groups of aspartic and glutamic acids, have also been identified as potential targets for N-aryl aziridines. chemrxiv.org The imidazole ring of histidine and the hydroxyl group of serine can also be targets, although they are generally less reactive towards aziridines compared to cysteine and lysine.

Enzyme Inactivation Mechanisms by Aziridine-Based Inhibitors

The covalent modification of enzymes by aziridine-containing compounds like this compound leads to their inactivation. This inactivation is often irreversible and can be characterized by specific kinetic and stoichiometric parameters.

Irreversible Enzyme Inhibition Kinetics (e.g., Pseudo-First Order)

The inactivation of an enzyme by an irreversible inhibitor often follows a two-step mechanism. chemrxiv.org First, a reversible, non-covalent complex (E·I) is formed between the enzyme (E) and the inhibitor (I). This is followed by an irreversible chemical reaction that leads to the formation of a covalent bond and the inactivated enzyme (E-I).

The kinetics of this process are often characterized by a time-dependent loss of enzyme activity. drughunter.com When the inhibitor concentration is much greater than the enzyme concentration, the inactivation process can often be described by pseudo-first-order kinetics. The observed rate of inactivation (kobs) is dependent on the inhibitor concentration.

E + I ⇌ E·I → E-I

Where KI is the dissociation constant for the initial non-covalent binding and kinact is the rate constant for the irreversible inactivation step.

Stoichiometry of Inactivation and Active Site Modification

The stoichiometry of inactivation refers to the molar ratio of inhibitor to enzyme required to achieve complete inactivation. For many irreversible inhibitors that target the active site, this ratio approaches 1:1, meaning that one molecule of the inhibitor is sufficient to inactivate one molecule of the enzyme. This is indicative of a highly specific interaction.

Covalent modification by this compound typically occurs at or near the active site of the target enzyme. khanacademy.orgnih.gov This modification physically blocks the binding of the natural substrate or alters the catalytic residues necessary for the enzymatic reaction, thereby leading to a loss of function. The specificity of the modification is determined by the initial non-covalent binding affinity of the inhibitor for the active site.

Application of Homotamoxifen Aziridine As a Chemical Probe for Target Identification in Chemical Biology

Rational Design of Aziridine-Based Chemical Probes for Proteomic Studies

The rational design of chemical probes is fundamental to modern chemical biology and proteomics. It involves the strategic modification of a core bioactive molecule—in this case, homotamoxifen aziridine (B145994)—to incorporate various functional groups that facilitate the detection and identification of its protein targets. The goal is to create multifunctional probes that retain high affinity for their targets while enabling subsequent analysis.

Integration of Affinity Tags and Reporter Groups (e.g., Biotin (B1667282), Fluorophores)

To facilitate the enrichment and visualization of protein targets, homotamoxifen aziridine can be synthetically modified to include affinity tags or reporter groups. These tags are indispensable for techniques like affinity purification and fluorescence microscopy.

Biotin: Biotin is a popular affinity tag due to its exceptionally strong and specific interaction with streptavidin. A biotinylated this compound probe would allow for the efficient capture and isolation of its covalently bound protein targets from a complex cellular lysate using streptavidin-coated beads. nih.gov The design of such a probe requires attaching a biotin molecule via a linker arm to a position on the homotamoxifen scaffold that does not obstruct its binding to the target protein. rsc.org

Fluorophores: Incorporating a fluorescent dye (fluorophore) allows for the direct visualization of target proteins in various applications, including in-gel fluorescence scanning and cellular imaging. nih.gov A fluorescent this compound probe would enable researchers to track the subcellular localization of its targets. The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence. youtube.com The rational design involves conjugating a suitable fluorophore without compromising the probe's biological activity. nih.gov

Incorporation of Photoactivatable Moieties (Photoaffinity Labeling)

Photoaffinity labeling (PAL) is a powerful technique that provides spatiotemporal control over the covalent labeling of target proteins. thermofisher.com This is achieved by incorporating a photoactivatable group into the probe, which remains inert until activated by UV light. nih.gov Upon irradiation, this group generates a highly reactive intermediate that forms a covalent bond with nearby molecules, including the target protein. nih.gov

For a this compound-based photoaffinity probe, a photoreactive moiety like a diazirine or an aryl azide (B81097) could be incorporated into its structure. nih.govnih.gov Diazirines are particularly advantageous due to their small size, which minimizes structural perturbation, and their ability to generate reactive carbenes upon photolysis at specific wavelengths (typically >300 nm). nih.govrsc.org The design would involve synthesizing a homotamoxifen derivative that includes both the aziridine for potential covalent interaction and a diazirine for light-induced crosslinking, offering a dual-reactivity mechanism. This approach allows the probe to first bind non-covalently to its target, followed by light-induced covalent trapping, which can help reduce non-specific labeling. nih.gov

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Advantages |

| Aryl Azide | <360 nm | Nitrene | Forms bonds with nucleophilic groups thermofisher.com |

| Diazirine | >300 nm | Carbene | Small size, rapid generation of reactive species nih.govrsc.org |

| Benzophenone | ~350 nm | Diradical (Triplet) | Low reactivity with water nih.gov |

Strategies for "Clickable" Aziridine Probes

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the design of chemical probes. nih.gov This strategy involves creating a probe with a small, bioorthogonal handle—typically a terminal alkyne or azide . nih.gov This handle does not interfere with the probe's binding to its target but allows for the subsequent attachment of a reporter tag (like biotin or a fluorophore) that contains the complementary reactive group. nih.gov

A "clickable" this compound probe would be synthesized to include a terminal alkyne or azide group. This approach is highly modular and avoids the potential issue of a bulky reporter tag interfering with the initial protein binding event. nih.govnih.gov After the aziridine moiety of the probe has covalently labeled its target protein within a cellular context, the cells are lysed, and the click reaction is performed to attach a reporter-azide or reporter-alkyne for downstream analysis. nih.gov This two-step labeling strategy offers high sensitivity and versatility. nih.gov

Methodologies for Identifying Biological Targets

Once a suitable this compound-based probe is designed, various proteomic methodologies can be employed to enrich and identify its cellular targets. These methods leverage the covalent nature of the probe-target interaction to distinguish true binding partners from the vast excess of other proteins in a cell.

Affinity-Based Protein Enrichment Techniques

Affinity-based protein enrichment is a cornerstone of target identification. rsc.org This technique utilizes the specific interaction between a tagged probe and its corresponding capture agent to isolate the probe-protein complex. universiteitleiden.nl

When using a biotinylated this compound probe, the process typically involves the following steps:

Incubation of the probe with a cell lysate or live cells to allow for covalent labeling of target proteins.

Lysis of the cells (if labeled in vivo) and solubilization of proteins.

Introduction of streptavidin-functionalized affinity resins (e.g., magnetic beads or agarose). neb.com

The high-affinity interaction between biotin and streptavidin leads to the capture of the biotin-probe-protein complexes.

Washing steps to remove non-specifically bound proteins.

Elution of the captured proteins, which are then identified using techniques like mass spectrometry. nih.gov

The covalent link formed by the aziridine ring ensures that the target protein remains attached to the probe throughout the stringent purification process, significantly enhancing the specificity of target identification. nih.gov Tritiated versions of tamoxifen (B1202) aziridine have been successfully used to specifically label and identify targets like the estrogen receptor and the multidrug resistance protein P-glycoprotein, demonstrating the efficacy of this approach. nih.govnih.gov

Activity-Based Protein Profiling (ABPP) Strategies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of enzymes in complex biological systems. nih.gov ABPP typically employs chemical probes that covalently react with the active sites of a specific class of enzymes in a mechanism-dependent manner. universiteitleiden.nl

While this compound is not a classic mechanism-based inhibitor for a broad enzyme family, its reactive aziridine group allows it to function as an activity-based probe for identifying targets with reactive nucleophiles in their binding pockets. The covalent modification of a protein by this compound is dependent on the accessibility and reactivity of amino acid side chains (like cysteine, lysine (B10760008), or histidine) in the target's active or allosteric site.

In an ABPP-like workflow, a clickable this compound probe could be used in a competitive profiling format. Here, cell lysates or live cells would be pre-incubated with other small molecules before the addition of the probe. If a test compound binds to the same site as the probe, it will block the covalent labeling, resulting in a decreased signal for that protein. This competitive approach can be used to screen for new inhibitors and to map the binding sites of drug candidates on a proteome-wide scale. youtube.com The subsequent "clicking" on of a reporter tag and analysis by quantitative mass spectrometry allows for the identification of proteins whose labeling is competed off by the test compound, thus revealing them as targets. rsc.org

Quantitative Proteomics Approaches (e.g., SILAC, iTRAQ for Target Comparison)

Quantitative proteomics is a powerful tool for identifying the targets of a chemical probe by comparing protein abundance between different experimental conditions. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) would be instrumental in an investigation involving a probe such as this compound.

In a typical experiment, one population of cells would be treated with the this compound probe, while a control population remains untreated or is treated with a non-reactive version of the compound.

SILAC: In a SILAC experiment, two populations of cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). This results in the entire proteome of each cell population being isotopically labeled. After treating one population with the probe, the cell lysates are combined. The covalently bound target protein would be enriched, and subsequent mass spectrometry analysis would show a significant ratio difference between the "heavy" and "light" signals for the target protein(s), allowing for their identification and quantification.

iTRAQ: iTRAQ is an in vitro labeling method where peptides from different samples (e.g., probe-treated vs. control) are labeled with isobaric chemical tags. These tags have the same mass, so the labeled peptides appear as a single peak in the initial mass spectrometry scan. Upon fragmentation, the tags release reporter ions of different masses, and the relative intensity of these reporter ions is used to quantify the corresponding peptide and, by extension, the protein from which it originated.

The data generated from these approaches would theoretically reveal which proteins are specifically and covalently bound by this compound.

Computational and Bioinformatics Analyses for Target Deconvolution

Following the identification of potential protein targets through quantitative proteomics, computational and bioinformatics tools are essential for "deconvoluting" the data. This process helps to distinguish genuine targets from non-specific binders and to understand the biological context of the interactions.

Target deconvolution for a probe like this compound would involve several analytical steps:

Statistical Analysis: Raw proteomics data is processed to identify proteins with statistically significant changes in abundance between the probe-treated and control groups.

Database Searching: Identified proteins are cross-referenced with databases like UniProt and GenBank to retrieve information about their known functions, localizations, and involvement in signaling pathways.

Pathway and Network Analysis: Tools such as Ingenuity Pathway Analysis (IPA) or the Kyoto Encyclopedia of Genes and Genomes (KEGG) would be used to map the identified targets onto known biological pathways and interaction networks. This can reveal if the targets cluster within a specific cellular process, suggesting a potential mechanism of action for the parent compound.

Structural Modeling: If a high-resolution structure of a target protein is available, molecular docking simulations could be performed to predict the binding site of this compound and visualize the potential covalent interaction with specific amino acid residues.

This computational analysis is crucial for generating hypotheses about the probe's mechanism of action and for prioritizing targets for further validation.

Application in In Vitro and Cell-Based Systems Research

The characterization of a chemical probe extends beyond target identification to understanding its behavior and effects within cellular systems.

Use in Subcellular Fractionation Studies for Target Localization

To understand where the interaction between a probe and its target occurs within the cell, subcellular fractionation techniques are employed. This process involves carefully breaking open cells and separating the various organelles and cellular compartments (e.g., nucleus, mitochondria, cytoplasm, cell membrane) through centrifugation.

If this compound were used in such a study, each isolated fraction would be analyzed (e.g., by western blot if the target is known, or by mass spectrometry) to determine in which compartment the probe-labeled protein resides. This information is vital for understanding the protein's function and the context of the probe's activity. For example, localizing a target to the nucleus might suggest a role in gene transcription, while localization to the plasma membrane could indicate involvement in cell signaling.

Investigations of Target Engagement and Specificity in Model Organism Cells

Confirming that a chemical probe interacts with its intended target in a living system is a critical validation step known as target engagement. This is often performed in cultured cells from model organisms.

Competitive Binding Assays: To assess specificity, cells could be pre-incubated with a non-reactive parent compound (e.g., Homotamoxifen) before adding a version of the this compound probe that is tagged with a reporter (like biotin or a fluorescent dye). If the probe and the parent compound compete for the same binding site, a decrease in the signal from the tagged probe will be observed. This demonstrates a specific interaction.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a protein becomes more thermally stable when a ligand is bound to it. In a hypothetical CETSA experiment, cells treated with this compound would be heated to various temperatures. The soluble fraction would then be analyzed for the presence of the target protein. A shift to a higher melting temperature for the target protein in treated cells compared to untreated cells would confirm direct engagement.

These studies are essential to ensure that the effects observed are due to the interaction with the intended target and not off-target effects.

Elucidation of Molecular Pathways Affected by Probe Interaction

Ultimately, the goal of using a chemical probe is to understand the biological consequences of its interaction with a target. Once a target is identified and validated, further studies are conducted to see how its modification by the probe affects cellular pathways.

This could involve a range of molecular biology techniques:

Western Blotting: To check for changes in the phosphorylation state or expression levels of downstream proteins in a pathway known to be regulated by the target.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA-sequencing could be used to determine if the probe-target interaction leads to changes in gene expression.

Phenotypic Assays: Cellular assays measuring processes like cell proliferation, apoptosis, or migration could be used to link the target engagement to a specific cellular outcome.

By systematically analyzing these downstream effects, researchers can piece together the molecular mechanisms through which the parent compound exerts its biological activity.

Structure Reactivity Relationship Srr and Structure Interaction Relationship Sir Studies of Homotamoxifen Aziridine Analogues

Impact of Substituent Variation on Aziridine (B145994) Reactivity Profile

The reactivity of the aziridine ring, a three-membered heterocycle containing a nitrogen atom, is intrinsically linked to its strained nature. wikipedia.org This ring strain makes it susceptible to ring-opening reactions by nucleophiles. vulcanchem.comnih.gov However, the specific electronic and steric environment surrounding the aziridine moiety, dictated by various substituents, can either enhance or diminish this reactivity.

Electronic and Inductive Effects on Ring Electrophilicity

The electrophilicity of the carbon atoms in the aziridine ring is a critical determinant of its reactivity. Electron-withdrawing groups attached to the nitrogen or carbon atoms of the ring can significantly activate it towards nucleophilic attack. nih.govscispace.com This activation stems from the inductive effect, where the electron-withdrawing substituent pulls electron density away from the ring, making the carbon atoms more electron-deficient and thus more attractive to nucleophiles.

Conversely, electron-donating groups can decrease the electrophilicity of the ring, making it less reactive. rsc.org For instance, in a study of N-substituted aziridines, it was found that the reactivity towards ring-opening by a cyanide ion was significantly influenced by the nature of the substituent on the nitrogen atom. researchgate.net

A Hammett plot analysis in a study of aziridination reactions revealed a high sensitivity to the electronic nature of substituents on an adjacent benzaldehyde, indicating a strong correlation between electronic effects and reaction outcomes. rsc.org Fluorine substitution, for example, can be used as a probe for electronic effects due to its high electronegativity in the relative absence of significant steric hindrance. acs.org

Steric Constraints on Nucleophilic Accessibility and Adduction

Steric hindrance plays a crucial role in modulating the accessibility of the aziridine ring to incoming nucleophiles. researchgate.net Bulky substituents near the reaction center can physically obstruct the path of the nucleophile, thereby slowing down or even preventing the ring-opening reaction. jchemlett.com The regioselectivity of the nucleophilic attack is often governed by a combination of both steric and electronic effects. researchgate.net

In many cases, nucleophilic attack is favored at the less-substituted carbon of the aziridine ring to minimize steric repulsion. kaist.ac.kr However, the interplay between steric and electronic factors can be complex. For example, while stronger nucleophiles are often primarily influenced by steric hindrance, weaker nucleophiles may be more sensitive to electronic effects. researchgate.net

The diastereoselectivity of aziridination reactions has also been shown to be dependent on the steric hindrance presented by substituents on the substrates. jchemlett.com This highlights the importance of the three-dimensional arrangement of atoms in dictating the outcome of chemical reactions involving aziridines.

Correlation Between Structural Features and Biomolecular Interaction Specificity

The biological activity of homotamoxifen aziridine analogues is not solely dependent on the reactivity of the aziridine ring but also on the specific interactions of the entire molecule with its biological targets. vulcanchem.com The homotamoxifen scaffold itself plays a significant role in guiding the molecule to its target, which is often, but not exclusively, the estrogen receptor. vulcanchem.com

Mapping Binding Determinants through Analogue Series

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can map the key determinants of binding affinity and specificity. This approach allows for the identification of which parts of the molecule are essential for interaction with the target and which can be modified to fine-tune activity.

The affinity of a molecule for its target can be quantified, for instance, through equilibrium dialysis experiments, which have been used to determine the binding constant of a non-alkylating azinomycin analogue with DNA. nih.gov

Influence of the Homotamoxifen Moiety on Target Selectivity

The tamoxifen-like portion of this compound is crucial for its target selectivity. vulcanchem.com This scaffold mimics the structure of endogenous estrogens, allowing it to bind to estrogen receptors. vulcanchem.com This targeted delivery mechanism concentrates the reactive aziridine group in the vicinity of the receptor, potentially leading to covalent modification and irreversible inhibition.

The concept of using a targeting moiety to deliver a therapeutic agent to a specific location is a cornerstone of modern drug design. nih.gov In the case of this compound, the homotamoxifen scaffold acts as the targeting moiety. vulcanchem.com The effectiveness of such a strategy relies on the high affinity and specificity of the targeting ligand for its receptor, which should be overexpressed on target cells compared to normal cells. nih.gov

Computational and Theoretical Modeling in SRR/SIR Analysis

Computational modeling has become an indispensable tool for analyzing and predicting the structure-reactivity and structure-interaction relationships of molecules like this compound. matscitech.orgnih.gov These methods provide insights into the electronic structure, reactivity, and binding properties of molecules, complementing experimental studies.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. vulcanchem.com For instance, DFT calculations can be used to determine the energy barriers for nitrogen inversion in aziridines and to predict their reactivity towards nucleophilic ring-opening. researchgate.net Such calculations have shown that the reactivity of N-substituted aziridines is correlated with the electronic properties of the substituent. researchgate.net

Computational models can also be used to study the interaction of this compound analogues with their biological targets. nih.gov By simulating the docking of these molecules into the binding site of a receptor, it is possible to predict binding affinities and identify key interactions that contribute to binding. This information can then be used to design new analogues with improved properties. Hirshfeld surface analysis is another computational technique that can be used to study intermolecular contacts within a crystalline structure. nih.gov

Molecular Dynamics Simulations of Probe-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound, MD simulations provide critical insights into the dynamic interactions between the ligand and its biological targets, most notably the estrogen receptor α (ERα). These simulations can elucidate the conformational changes in both the ligand and the protein upon binding, the stability of the resulting complex, and the key intermolecular forces that govern the interaction prior to any covalent reaction.

MD simulations of the ERα ligand-binding domain (LBD) in complex with SERMs like tamoxifen (B1202) have revealed the intricate network of interactions that stabilize the antagonist conformation of the receptor. mdpi.com For this compound, MD simulations would similarly explore how the tamoxifen-like scaffold orients itself within the binding pocket. Key interactions would likely involve hydrophobic contacts between the phenyl rings of the ligand and nonpolar residues in the LBD, as well as specific hydrogen bonds. For instance, a critical hydrogen bond is often observed between the dimethylaminoethoxy side chain of tamoxifen and Asp351 of ERα, which is crucial for its antagonistic activity. MD simulations can track the distance and stability of this bond over the simulation time.

Furthermore, these simulations are instrumental in understanding the positioning of the reactive aziridine moiety. For covalent modification to occur, the aziridine ring must be positioned in close proximity to a nucleophilic residue within the binding site, such as a cysteine or histidine. MD simulations can sample various conformations of the flexible side chain bearing the aziridine group, identifying the most probable orientations that would facilitate a subsequent nucleophilic attack. The stability of these pre-covalent complexes can be assessed by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex.

| Interaction/Metric | Description | Predicted Significance |

|---|---|---|

| Hydrogen Bond (Side Chain - Asp351) | The interaction between the terminal amine of the side chain and the carboxylate of Aspartic Acid 351. | Critical for stabilizing the antagonist conformation of ERα. |

| Hydrophobic Interactions | Interactions between the phenyl rings of the ligand and hydrophobic residues (e.g., Leu346, Leu384, Met421) in the LBD. | Major contributor to binding affinity and correct orientation. |

| Proximity of Aziridine to Nucleophile | The distance between the aziridine ring carbons and the nucleophilic atom of a nearby residue (e.g., Cys530 sulfur). | A key determinant for the probability of covalent bond formation. |

| RMSD of Protein Backbone | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the protein structure upon ligand binding. Lower values suggest higher stability. |

| RMSF of Active Site Residues | Measures the individual residue flexibility. | Highlights flexible regions of the binding pocket that may accommodate the ligand. |

Quantum Mechanical Calculations of Reaction Transition States

To understand the covalent modification step, which involves the breaking and forming of chemical bonds, quantum mechanical (QM) calculations are employed. odu.edu These methods can accurately model the electronic structure of the reacting species and determine the energy profile of the reaction pathway, including the transition state. The ring-opening of the aziridine moiety by a nucleophile is a key reaction that can be studied using QM. mdpi.com

The high ring strain of aziridines makes them susceptible to nucleophilic attack. mdpi.com In a biological context, the nucleophile is typically a side chain of an amino acid residue, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the opening of the three-membered ring and the formation of a stable covalent bond.

QM methods, particularly Density Functional Theory (DFT), are well-suited for studying such reactions. vulcanchem.com By performing calculations on a model system—for example, this compound and the side chain of a cysteine residue—researchers can map out the potential energy surface of the reaction. This allows for the identification of the transition state structure and the calculation of the activation energy barrier (ΔG‡). A lower activation energy suggests a more facile reaction. These calculations can also provide insights into the regioselectivity of the ring-opening, i.e., which of the two aziridine carbons is preferentially attacked.

Computational studies on similar covalent inhibitors have shown that the protein environment can significantly influence the reaction barrier. nih.gov Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used. In this approach, the reactive core (the aziridine ring and the attacking nucleophile) is treated with a high level of QM theory, while the surrounding protein and solvent are modeled using a more computationally efficient MM force field. odu.edu This allows for a more realistic simulation of the reaction within the confines of the enzyme active site.

| Reaction Step | Description | Hypothetical ΔG (kcal/mol) | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|---|

| Pre-covalent Complex Formation | Non-covalent binding of this compound in the active site. | -10.5 | N/A |

| Transition State | The highest energy point along the reaction coordinate for the aziridine ring-opening. | +15.2 | +15.2 |

| Covalent Adduct Formation | The final, covalently bound complex. | -25.8 | N/A |

In Silico Prediction of Potential Off-Target Interactions at a Molecular Level

While this compound is designed to target the estrogen receptor, its reactive nature raises the possibility of off-target interactions, which could lead to undesired biological effects. nih.gov In silico methods for off-target prediction are valuable tools for identifying potential unintended binding partners of a drug candidate early in the discovery process. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle that structurally similar molecules often have similar biological activities. longdom.org By comparing the structure of this compound to large databases of compounds with known biological activities (e.g., ChEMBL, PubChem), potential off-targets can be identified. The presence of the tamoxifen scaffold might suggest interactions with other nuclear receptors or enzymes that bind similar triphenylethylene (B188826) structures. The aziridine moiety, being a known electrophilic "warhead," can also be used as a structural alert to flag potential interactions with proteins that are susceptible to covalent modification, such as certain kinases and proteases. nih.gov

Structure-based methods, such as reverse docking, involve screening this compound against a library of 3D protein structures. researchgate.net This can help to identify proteins with binding pockets that can accommodate the ligand. For a covalent inhibitor like this compound, this would typically be followed by covalent docking simulations, where the formation of a covalent bond between the ligand and a specific residue in the potential off-target protein is modeled. The predicted binding affinity and the plausibility of the covalent reaction can then be used to prioritize potential off-targets for experimental validation.

Artificial intelligence and machine learning models are increasingly being used for off-target prediction. nih.gov These models are trained on vast datasets of known drug-target interactions and can learn complex relationships between chemical structures and biological activity. nih.govnih.gov Such models could be used to generate a comprehensive off-target profile for this compound, providing probabilities of interaction with a wide range of proteins.

| Potential Off-Target Class | Rationale for Interaction | In Silico Method |

|---|---|---|

| Other Nuclear Receptors (e.g., ERRγ) | Structural similarity of the tamoxifen scaffold to ligands of other nuclear receptors. nih.gov | Ligand-Based Similarity Search, Reverse Docking |

| Cysteine Proteases | Presence of a reactive cysteine in the active site that can be targeted by the aziridine warhead. | Structural Alert Analysis, Covalent Docking |

| Kinases (e.g., BTK) | Some kinases possess accessible cysteine residues near the active site that can be covalently modified. | Structural Alert Analysis, Covalent Docking |

| Glutathione S-transferases (GSTs) | These enzymes are involved in the detoxification of electrophilic compounds and can be targets for covalent modification. | Ligand-Based Similarity Search, Reverse Docking |

Future Directions and Emerging Research Avenues for Aziridine Chemical Biology

Development of Next-Generation Aziridine-Based Probes with Enhanced Specificity

A primary objective in the evolution of aziridine-based probes is the enhancement of their specificity towards target biomolecules. Current research is focused on developing probes that can distinguish between closely related enzymes or even specific states of a single enzyme.

One promising strategy involves the modification of the scaffold of the aziridine-containing molecule. For instance, in the context of glycosidases, the development of N-alkyl cyclophellitol (B163102) aziridines is being explored to improve stability and availability compared to their N-acyl counterparts. universiteitleiden.nl While N-acyl aziridines have shown to be more effective for targeting α-L-fucosidase, N-alkyl versions are a compelling alternative for other retaining glycoside hydrolases (GHs). universiteitleiden.nl This highlights the nuanced approach required, where both N-alkyl and N-acyl aziridines should be considered when designing probes for new glycosidase targets. universiteitleiden.nl

Furthermore, the quest for broader specificity is also underway. Research into deoxygenated cyclophellitol aziridines has shown that removing a hydroxyl group can enable a single probe to label both glucosidases and galactosidases, a feat not easily predictable. rsc.org This suggests that strategic modifications to the core structure can yield probes with novel, expanded reactivity profiles. rsc.org

The development of these next-generation probes is not just a matter of synthetic ingenuity; it is a critical step towards creating more precise tools for diagnostics and therapeutics. For example, activity-based probes (ABPs) based on α-glucose-configured N-alkyl cyclophellitol aziridines have been successfully used to monitor the levels of the retaining α-glucosidase GAA in cell lysates from patients with Pompe disease. rsc.org

Exploration of Novel Aziridine (B145994) Ring Transformations for Functionalization

The versatility of the aziridine ring extends beyond its use as a "warhead" for covalent modification. Researchers are actively exploring novel transformations of the aziridine ring itself to create more complex and functionalized molecules. These transformations are key to diversifying the chemical space of aziridine-based compounds.

Transition metal-catalyzed reactions are proving to be a powerful tool for the regioselective and stereoselective ring-opening of aziridines. mdpi.com This allows for the introduction of a wide array of functional groups, leading to the synthesis of biologically relevant β-functionalized alkylamines. mdpi.com For example, palladium-catalyzed three-component domino reactions involving N-tosylaziridines have been used to synthesize medicinally important 1,4-benzoxazepine (B8686809) derivatives. mdpi.com

Another innovative approach involves the generation of N-aziridinyl radicals under mild photochemical conditions. acs.org This novel reactive intermediate allows for the transfer of an intact aziridine fragment to olefinic substrates, a transformation not achievable through classical methods. acs.org This opens up new avenues for the synthesis of complex amino lactones and 1,2-amino alcohols. acs.org

Furthermore, the development of multicomponent reactions is enabling the efficient, one-pot synthesis of highly functionalized aziridines bearing peptide side chains. beilstein-journals.org These methods are tolerant of various functional groups and allow for the diastereoselective generation of the aziridine ring. beilstein-journals.org The resulting complex aziridines can then be transformed into other valuable structures, such as β-trifluoroacetamido-α-ketoamides and α,β-diketoamides. beilstein-journals.org

These novel transformations are not only expanding the synthetic chemist's toolkit but are also providing access to new classes of molecules with potential applications in drug discovery and chemical biology.

Integration of Advanced Single-Cell and Spatially Resolved Proteomics with Aziridine Probes

The convergence of aziridine-based probes with state-of-the-art proteomics technologies is set to revolutionize our understanding of cellular function and heterogeneity. Single-cell proteomics and spatially resolved proteomics, in particular, offer unprecedented insights into the proteome at the individual cell and tissue microenvironment levels.

Single-Cell Proteomics: The ability to analyze the proteome of a single cell is crucial for understanding cellular heterogeneity in development, disease, and drug response. Chemical tagging strategies, including the use of isobaric labels, are enabling the multiplexed analysis of single-cell samples by mass spectrometry, thereby increasing throughput. nih.gov Aziridine-based probes, with their ability to covalently label specific protein targets, can be integrated into these workflows to provide information not just on protein abundance but also on protein activity at the single-cell level.

Spatially Resolved Proteomics: Understanding the spatial organization of the proteome within tissues is essential for deciphering complex biological processes. nih.gov Technologies like the NanoString GeoMx® Digital Spatial Profiler allow for the simultaneous profiling of RNA and hundreds of proteins from specific regions of interest within a tissue section. illumina.com Aziridine-based activity-based probes can be adapted for use in such platforms, enabling the mapping of enzyme activity with high spatial resolution. For instance, methods combining tissue expansion with mass spectrometry (Expansion Proteomics) are emerging to profile the spatial variability of the proteome in tissues like the brain and in cancer. nih.gov The integration of artificial intelligence and machine learning is also helping to automate the selection and classification of cells for analysis. lubio.ch

The combination of highly specific aziridine probes with these advanced proteomics platforms will allow researchers to create detailed maps of protein activity within individual cells and across complex tissues. This will provide a deeper understanding of the functional proteome in health and disease.

High-Throughput Screening Methodologies for Identifying Aziridine-Reactive Biomolecules

The discovery of new protein targets for aziridine-based compounds and the identification of novel aziridine inhibitors for known enzymes are greatly facilitated by high-throughput screening (HTS) methodologies. These approaches allow for the rapid testing of large libraries of compounds, accelerating the pace of discovery.